molecular formula C26H26N4O3 B11660034 2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

2-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

Cat. No.: B11660034
M. Wt: 442.5 g/mol
InChI Key: NGEREHMUXGOSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound with a unique structure that combines a benzodiazole ring with a nitrophenyl group and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the tert-butylphenyl and nitrophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as anhydrous aluminum chloride, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various halides for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce various oxides.

Scientific Research Applications

2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For instance, its nitrophenyl group may interact with cellular proteins, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    4-ISOBUTYLACETOPHENONE: Similar in structure but lacks the benzodiazole ring.

    1-(4-ISOBUTYLPHENYL)ETHANONE: Another related compound with a simpler structure.

    4-TERT-BUTYLBENZOIC ACID: Shares the tert-butylphenyl group but has different functional groups.

Uniqueness

2-{3-[(4-TERT-BUTYLPHENYL)METHYL]-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL}-1-(4-NITROPHENYL)ETHAN-1-ONE is unique due to its combination of a benzodiazole ring, a nitrophenyl group, and a tert-butylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

2-[3-[(4-tert-butylphenyl)methyl]-2-iminobenzimidazol-1-yl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C26H26N4O3/c1-26(2,3)20-12-8-18(9-13-20)16-28-22-6-4-5-7-23(22)29(25(28)27)17-24(31)19-10-14-21(15-11-19)30(32)33/h4-15,27H,16-17H2,1-3H3

InChI Key

NGEREHMUXGOSEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(C2=N)CC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.